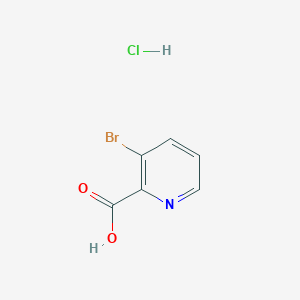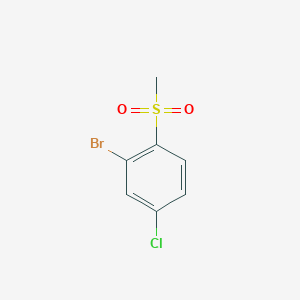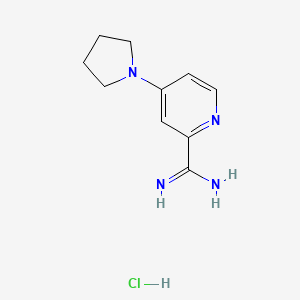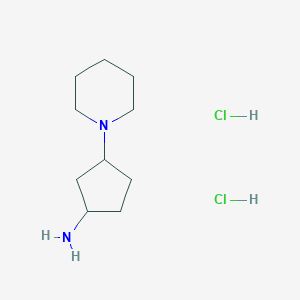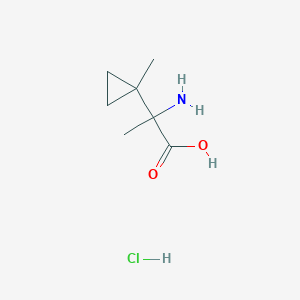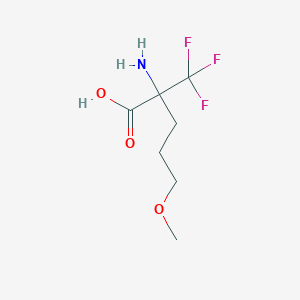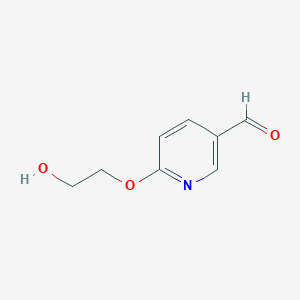
6-(2-Hydroxyethoxy)nicotinaldehyde
説明
6-(2-Hydroxyethoxy)nicotinaldehyde is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 6-(2-Hydroxyethoxy)nicotinaldehyde involves two stages . In the first stage, ethylene glycol reacts with sodium t-butanolate at 20°C for 0.5 hours . In the second stage, 6-chloronicotinylaldehyde is added and the mixture is stirred at temperatures ranging from 20 to 80°C . The reaction yields 85% of the desired product .Molecular Structure Analysis
The molecular structure of 6-(2-Hydroxyethoxy)nicotinaldehyde is based on its molecular formula, C8H9NO3 . More detailed structural information can be obtained from its MOL file .Chemical Reactions Analysis
The chemical reactions involving 6-(2-Hydroxyethoxy)nicotinaldehyde are primarily related to its synthesis. As mentioned earlier, the synthesis involves a reaction between ethylene glycol and sodium t-butanolate, followed by a reaction with 6-chloronicotinylaldehyde .科学的研究の応用
Medicine: Cancer Treatment Research
6-(2-Hydroxyethoxy)nicotinaldehyde: has been identified as a novel precursor in NAD biosynthesis, which is crucial for cell metabolism. In leukemia research, it has been shown to replenish intracellular NAD levels in cells treated with NAMPT inhibitors, preventing oxidative stress and mitochondrial dysfunction . This suggests its potential use in developing therapeutic strategies against cancer by modulating the efficacy of NAD-lowering agents.
Biochemistry: Enzymatic Reactions
In biochemistry, 6-(2-Hydroxyethoxy)nicotinaldehyde is involved in the study of enzymatic reactions and pathways. It plays a role in the synthesis of nicotinamidases, enzymes that are crucial in the metabolism of nicotinamide, a form of vitamin B3 . Understanding these pathways can lead to advancements in treatments for diseases related to vitamin B3 deficiency.
Materials Science: Photopolymerization
The compound is used in the synthesis of materials that are relevant for photopolymerization processes. This application is significant in the development of novel, highly hydrophilic tool compounds for strain-promoted alkyne-azide cycloaddition applications, which are essential in creating advanced materials with specific properties .
Environmental Science: Pollution Remediation
In environmental science, 6-(2-Hydroxyethoxy)nicotinaldehyde could be utilized in the synthesis of materials for adsorption of atmospheric and aqueous pollutants. Its role in the formation of materials like layered double hydroxides shows promise for reducing environmental impact through pollution remediation .
Analytical Chemistry: Electrochemical Methods
This compound may find applications in analytical chemistry, particularly in the development of electrochemical sensors. These sensors can be used for the detection of various compounds and biomarkers, contributing to advancements in point-of-care testing and in vitro diagnostics .
Pharmacology: Drug Development
In pharmacology, the synthesis of 6-(2-Hydroxyethoxy)nicotinaldehyde is relevant for the preparation of conformationally restricted analogues of nicotine. These analogues are promising drug molecules for targeting nicotinic acetylcholine receptors, which are implicated in several central nervous system disorders .
Organic Synthesis: Catalysis
The compound is also significant in organic synthesis, where it can be used as a precursor or intermediate in various catalytic processes. Its role in the synthesis of mixed metal oxides, for example, highlights its importance in creating catalysts for a wide range of organic reactions .
Industrial Processes: Nanoparticle Manufacturing
Lastly, 6-(2-Hydroxyethoxy)nicotinaldehyde could be involved in the manufacturing of nanoparticles, serving as a building block or functional filler. Nanoparticles have diverse applications in improving the properties of industrial products, acting as catalysts, and enabling new manufacturing technologies .
特性
IUPAC Name |
6-(2-hydroxyethoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-3-4-12-8-2-1-7(6-11)5-9-8/h1-2,5-6,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVDEQIUVMTXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

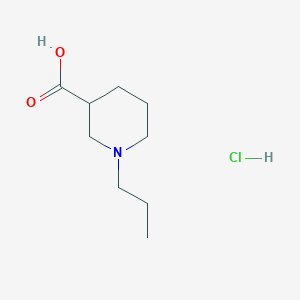
![3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile](/img/structure/B1528281.png)

![2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1528284.png)
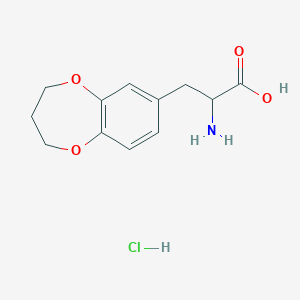
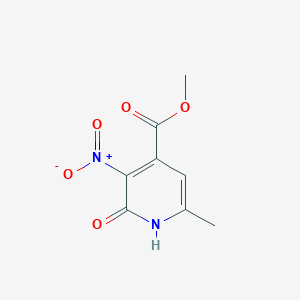
![2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B1528290.png)

